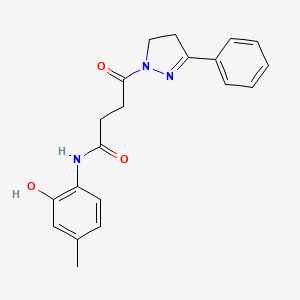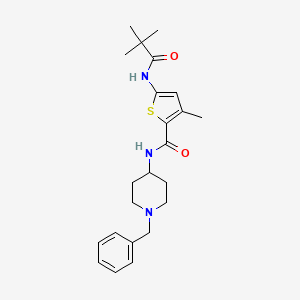![molecular formula C14H10ClNO3S B7463305 (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects, making it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile involves the inhibition of various cellular signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile has been found to activate AMPK, a protein that regulates glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile have been investigated in various in vitro and in vivo studies. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile has been found to induce apoptosis in cancer cells and improve glucose uptake in muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to improve glucose metabolism. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its long-term effects.
Zukünftige Richtungen
There are several future directions for the investigation of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile. These include:
1. Further investigation into the mechanism of action of this compound, particularly its effects on cellular signaling pathways.
2. Investigation of the potential therapeutic applications of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile in animal models.
3. Investigation of the long-term effects of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile on cellular function and metabolism.
4. Investigation of the potential use of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile in combination with other therapeutic agents for the treatment of various diseases.
In conclusion, (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile is a promising compound that has gained significant attention in the scientific research community. Its potential therapeutic applications, biochemical and physiological effects, and mechanism of action make it an attractive candidate for further investigation.
Synthesemethoden
The synthesis of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile involves the reaction of 2-methylsulfonyl-3-nitropropene with 4-chlorophenylboronic acid, followed by the addition of furan-2-carbaldehyde. The resulting product is then subjected to a reduction reaction to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile have been investigated in various scientific research studies. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Eigenschaften
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c1-20(17,18)13(9-16)8-12-6-7-14(19-12)10-2-4-11(15)5-3-10/h2-8H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUGNUBEHBLTPM-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)

![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)

![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)

![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-[[11-(3,4-dimethylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7463315.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)